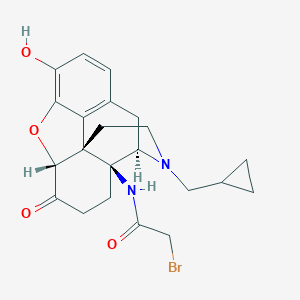
N-Cpm-H2BAMO
Description
N-Cpm-H2BAMO (14β-(bromoacetamido)-7,8-dihydro-N(cyclopropylmethyl)-normorphinone) is a synthetic opioid receptor modulator with distinct pharmacological properties. It exhibits supraspinal κ-opioid receptor agonism and μ-opioid receptor antagonism, as demonstrated in murine models . In the acetic acid-induced writhing test, this compound produced dose-dependent analgesia (ED₅₀: 0.28 nmol, i.c.v.) via κ-opioid receptor activation, as evidenced by blockade with the κ-selective antagonist nor-binaltorphimine (nor-BNI) . This dual activity positions this compound as a unique tool for studying opioid receptor interplay.
Properties
CAS No. |
151061-15-3 |
|---|---|
Molecular Formula |
C22H25BrN2O4 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide |
InChI |
InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1 |
InChI Key |
DXCGQSMGPIFTCQ-YPVJZLTNSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr |
Other CAS No. |
151061-15-3 |
Synonyms |
14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone N-CPM-H2BAMO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cpm-H2BAMO typically involves multiple steps, starting from normorphinone derivatives. One common method involves the reaction of normorphinones with hydrogen peroxide in the presence of an acid and an aqueous solvent system at temperatures ranging from 15°C to 70°C . This process results in the formation of 14-hydroxynormorphinones, which can then be further modified to introduce the bromoacetamido and cyclopropylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow electrolysis, which significantly improves reaction throughput and increases space-time yield compared to batch processes . This method is advantageous for large-scale synthesis due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-Cpm-H2BAMO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The bromoacetamido group is particularly reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrobromic acid for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoacetamido group can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
N-Cpm-H2BAMO has several scientific research applications:
Biology: Its unique structure allows it to interact with biological targets, making it useful in studies of receptor binding and signal transduction pathways.
Medicine: The compound’s potential as an opioid antagonist makes it valuable in the development of treatments for opioid addiction and overdose.
Industry: Its reactivity and versatility make it a valuable reagent in industrial chemical processes, particularly in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cpm-H2BAMO involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, blocking the effects of opioid agonists and preventing the activation of downstream signaling pathways . This antagonistic activity is crucial for its use in treating opioid addiction and overdose.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Profile
N-Cpm-H2BAMO’s mechanism diverges from both classical opioids and structurally related analogs. Key comparisons include:
N-CPM-TAMO and N-CBM-TAMO These analogs were studied alongside this compound in pharmacological screens . other substituents) likely alter receptor affinity. For example, this compound’s cyclopropylmethyl group may enhance κ-receptor selectivity compared to N-CBM-TAMO’s benzyl moiety.
Morphine (μ-opioid agonist)
- Unlike morphine, which activates μ-receptors for analgesia, this compound antagonizes μ-receptors while activating κ-receptors. In writhing tests, morphine’s ED₅₀ is ~3.5 nmol (i.c.v.), whereas this compound requires 10-fold lower doses for comparable κ-mediated analgesia .
Tizanidine and Clonidine (α₂-adrenoceptor agonists) Unlike this compound, these non-opioid analgesics act via spinal α₂-adrenoceptors in tail-flick tests . This contrasts with this compound’s supraspinal κ-receptor specificity and lack of tail-flick efficacy.
Data Table: Key Comparative Parameters
Structural and Functional Insights
- κ vs. μ Selectivity : this compound’s 14β-bromoacetamido group may sterically hinder μ-receptor binding, favoring κ-receptor interaction. Methylated derivatives (mentioned in ) could further modulate lipophilicity and CNS penetration.
Research Implications and Limitations
This compound’s dual κ/μ activity provides insights into opioid receptor crosstalk, particularly in pain pathways. However, direct comparisons with analogs like N-CPM-TAMO remain undercharacterized in the provided evidence. Future studies should quantify binding affinities (e.g., Ki values) and expand structural-activity relationships (SAR) to optimize selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


